2-Chloroaniline

概述

描述

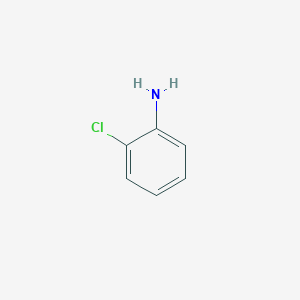

2-Chloroaniline (CAS 95-51-2) is an aromatic amine with the molecular formula C₆H₆ClN, characterized by a chlorine substituent in the ortho position relative to the amine group. It exists as a clear amber liquid that darkens upon air exposure due to oxidation . Its low water solubility and miscibility with organic solvents make it a versatile intermediate in synthesizing herbicides (e.g., greensulfuron), dyes, polymers, and pharmaceuticals . Industrially, it is produced via the reduction of 2-nitrochlorobenzene using iron powder in hydrochloric acid .

准备方法

Halogenation-Directed Synthesis Using Bromine Blocking

Bromination of Anilide Precursors

The process begins with the acylation of aniline derivatives to form anilides, such as acetanilide, which are less reactive toward electrophilic substitution. Bromination is then performed at the para position to block this site and direct subsequent chlorination to the ortho positions. For example, 3-methylaniline is acetylated with acetic anhydride in acetic acid to form N-(3-methylphenyl)acetamide . Bromination using bromine chloride (BrCl) at 0–20°C yields N-(4-bromo-3-methylphenyl)acetamide, with the para-bromo group acting as a protective moiety (Eq. 1):

Key considerations include maintaining a reaction temperature below 20°C to prevent over-bromination and using acetic acid as a solvent to stabilize intermediates. The bromination step typically achieves 85–90% conversion, with yields dependent on agitation efficiency to manage the slurry formation .

Chlorination at Ortho Positions

With the para position blocked, chlorination selectively targets the ortho positions. Gaseous chlorine is introduced into the reaction mixture containing the 4-bromoanilide derivative. For instance, N-(4-bromo-3-methylphenyl)acetamide reacts with chlorine in acetic acid at room temperature to form N-(2,6-dichloro-4-bromo-3-methylphenyl)acetamide (Eq. 2) :

Mono- or dichlorination is controlled by adjusting chlorine stoichiometry and reaction time. Patent data indicate a yield of 87.4% for dichlorination under optimized conditions .

Reduction and Hydrolysis to 2-Chloroaniline

The final steps involve catalytic hydrogenation to remove the bromine group and hydrolysis to cleave the acetamide protecting group. Palladium on carbon (Pd/C) catalyzes the hydrogenolysis of N-(2,6-dichloro-4-bromo-3-methylphenyl)acetamide in acetic acid, followed by hydrolysis with hydrochloric acid to yield 2,6-dichloro-3-methylaniline (Eq. 3) :

2 \rightarrow \text{2,6-dichloro-3-methylaniline} + \text{NH}3 + \text{HBr} \quad

Hydrolysis at reflux conditions (6.25 N HCl, 100–110°C) ensures complete deacetylation, with yields exceeding 70% on an industrial scale .

Integrated Process with Bromine Chloride

An integrated method employs BrCl generated in situ by sequential addition of bromine and chlorine. This approach minimizes side reactions and enhances selectivity. For example, adding 0.5 equivalents of Br₂ followed by 0.5 equivalents of Cl₂ to acetanilide in acetic acid generates BrCl, which brominates the para position efficiently . Subsequent chlorination under controlled conditions achieves 92% yield of 2,6-dichloroaniline derivatives.

Comparative Analysis of Reaction Conditions and Yields

The table below summarizes key reaction parameters and yields from patent examples :

| Substrate | Brominating Agent | Chlorinating Agent | Temperature (°C) | Yield (%) | Product |

|---|---|---|---|---|---|

| N-(3-methylphenyl)acetamide | BrCl | Cl₂ | 20 | 87.4 | N-(2,6-dichloro-4-bromo-3-methylphenyl)acetamide |

| N-(4-bromo-3-methylphenyl)acetamide | – | Cl₂ | 25 | 92.0 | 2,6-dichloro-3-methylaniline |

| 3-methylaniline | Br₂/Cl₂ | Cl₂ | 20–30 | 71.6 | 2,6-dichloro-3-methylaniline |

Factors influencing yield include:

-

Solvent choice : Acetic acid improves solubility and stabilizes intermediates.

-

Catalyst loading : 2–5% Pd/C optimizes hydrogenolysis efficiency.

-

Temperature control : Sub-ambient temperatures during bromination prevent decomposition.

Industrial-Scale Considerations and Optimization

Industrial implementation requires addressing slurry management, gas handling, and waste reduction. The patent highlights the use of jacketed reactors with glycol cooling systems to maintain temperatures during exothermic bromination and chlorination steps . Agitation systems are critical to handling multiphase mixtures, while distillation and recrystallization steps ensure product purity. Economic viability is enhanced by recycling acetic acid and HBr byproducts.

化学反应分析

2-Chloroaniline undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form 2-chloronitrobenzene using oxidizing agents such as potassium permanganate (KMnO₄) or nitric acid (HNO₃).

Reduction: The compound can be reduced to form this compound derivatives. For example, reduction with hydrogen gas in the presence of a palladium catalyst can yield this compound.

Substitution: this compound can undergo electrophilic aromatic substitution reactions. For instance, nitration with nitric acid and sulfuric acid can introduce a nitro group to the benzene ring, forming 2-chloro-4-nitroaniline .

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), nitric acid (HNO₃)

Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)

Substitution: Nitric acid (HNO₃), sulfuric acid (H₂SO₄)

Major Products:

Oxidation: 2-Chloronitrobenzene

Reduction: this compound derivatives

Substitution: 2-Chloro-4-nitroaniline

科学研究应用

Industrial Applications

2-Chloroaniline is primarily utilized as an intermediate in the production of various chemicals:

- Dyes and Pigments : It serves as a precursor for reactive dyes and organic pigments. Approximately 12% of its global usage is in this sector, illustrating its significance in textile and colorant industries .

- Pharmaceuticals : Approximately 7% of this compound is used in the pharmaceutical industry for synthesizing active pharmaceutical ingredients (APIs) and intermediates .

- Pesticides : The compound functions as an intermediate in the manufacture of pesticides, contributing to about 6% of its application .

- Rubber Chemicals : It is involved in producing vulcanizing agents for polyurethane elastomers, making up about 60% of its usage .

Table 1: Applications of this compound

| Application Area | Percentage Usage |

|---|---|

| Polyurethane Vulcanizing Agents | 60% |

| Organic Pigments | 13% |

| Reactive Dyes | 12% |

| Pharmaceuticals | 7% |

| Pesticides | 6% |

| Other | 2% |

Scientific Research Applications

This compound is extensively studied for its toxicological and environmental impact:

- Mutagenicity Studies : It is commonly used in biological assays to evaluate mutagenicity and carcinogenicity, particularly using Salmonella typhimurium as a model organism. These studies assess the potential health risks associated with exposure to chlorinated anilines .

- Environmental Biodegradation : Research has demonstrated that this compound can be biodegraded by specific bacterial consortia. For instance, a study showed that using a composite material (AQ-GO) enhanced the degradation efficiency of this compound by promoting the growth of functional bacteria, achieving a degradation efficiency of up to 91.4% over 30 days .

Case Study: Biodegradation of this compound

- Objective : To investigate the degradation efficiency using AQ-GO.

- Methodology : An enriched bacterial consortium was exposed to varying concentrations of AQ-GO alongside this compound.

- Results : The study found a significant increase in dechlorination rates, with specific genera such as Firmicutes showing positive correlations with degradation rates .

Environmental Impact and Safety Concerns

The use of this compound raises environmental and health concerns due to its toxicity:

- Toxicity Profile : It is classified as hazardous, with acute toxicity effects including skin irritation and potential carcinogenicity. The LD50 values indicate significant toxicity upon exposure, necessitating careful handling in industrial settings .

- Disinfection Byproducts : In drinking water treatment processes, chlorinated compounds like this compound can form disinfection byproducts (DBPs), which are linked to various health issues including respiratory problems and immune system effects .

Table 2: Toxicological Data for this compound

| Toxicity Parameter | Value |

|---|---|

| LD50 (oral) | ~256 mg/kg bw |

| LD50 (dermal) | ~1000 mg/kg bw |

| Acute Toxicity Category | Category 3 |

作用机制

The mechanism of action of 2-Chloroaniline involves its interaction with various molecular targets and pathways. As an aromatic amine, it can undergo metabolic activation to form reactive intermediates, which can bind to cellular macromolecules such as DNA, proteins, and lipids. This binding can lead to various biological effects, including cytotoxicity, genotoxicity, and mutagenicity .

相似化合物的比较

Structural and Physicochemical Properties

The position and number of chlorine substituents significantly influence the properties of chloro-substituted anilines.

Ortho-substituted this compound exhibits steric hindrance, reducing its ability to form protein/DNA adducts compared to para-substituted 4-chloroaniline . Dichloro derivatives like 2,6-dichloroaniline show increased environmental persistence due to higher molecular symmetry and chlorine content .

Toxicity Profiles

Hydroxylation of the aromatic ring (e.g., in aminophenols) increases toxicity, while halogenation effects are variable. For instance, 4-chloroaniline’s para substitution facilitates adduct formation linked to carcinogenicity, unlike this compound’s sterically hindered ortho position .

Environmental Degradation

Photocatalytic degradation efficiency depends on substituents and catalysts:

| Compound | Optimal Catalyst | Activation Energy (Ea) | Degradation Rate |

|---|---|---|---|

| Aniline | Hal-Fe₂O₃ | 25 kJ/mol | Fastest |

| This compound | Hal-Fe₂O₃ | 35 kJ/mol | Moderate |

| 2,6-Dichloroaniline | Hal-TiO₂ | 50 kJ/mol | Slowest |

Chlorine substituents reduce degradation rates, with dichloroanilines requiring higher activation energies due to increased electron-withdrawing effects .

生物活性

2-Chloroaniline (2-CA), a chlorinated aromatic amine, is utilized in various industrial applications, including dye synthesis and agrochemicals. However, its biological activity raises concerns regarding environmental and human health. This article explores the biological effects of this compound, focusing on its degradation, toxicity, and potential therapeutic applications.

This compound has the molecular formula C₆H₆ClN and a molecular weight of 141.57 g/mol. It exists as a colorless to yellowish liquid with a characteristic amine odor. The compound is soluble in water and organic solvents, which facilitates its distribution in the environment.

Biodegradation and Environmental Impact

Recent studies have highlighted the biodegradation of this compound by microbial consortia. A notable investigation demonstrated that the addition of an anthraquinone-graphene oxide composite significantly enhanced the anaerobic dechlorination and degradation of 2-CA. The study found that degradation efficiency reached up to 91.4% when treated with a specific concentration of the composite over 30 days .

Table 1: Degradation Efficiency of this compound

| Treatment | Degradation Efficiency (%) | Duration (days) |

|---|---|---|

| Control | 30 | 30 |

| AQ-GO (20 mg/L) | 91.4 | 30 |

| AQ-GO (80 mg/L) | Decreased | 30 |

The microbial community analysis revealed that the addition of anthraquinone-graphene oxide favored the growth of Firmicutes, which are crucial for the electron transfer processes necessary for dechlorination .

Toxicological Studies

Toxicological assessments indicate that this compound poses significant health risks. In vitro studies have shown that it can induce cytotoxicity in various cell lines, leading to apoptosis and necrosis at higher concentrations. The compound's mechanism of action involves oxidative stress and DNA damage, primarily mediated through reactive oxygen species (ROS) generation .

Case Study: Human Health Risks

A systematic review by the EPA highlighted potential human health hazards associated with exposure to this compound, including carcinogenic effects observed in animal models. The margin of exposure (MOE) analyses indicated that even low-level exposure could pose significant risks to human health, necessitating regulatory oversight .

Antimicrobial Activity

Interestingly, some studies have explored the antimicrobial properties of this compound derivatives. Research indicates that certain synthesized complexes exhibit antibacterial and antifungal activities, suggesting potential applications in pharmaceuticals . However, further research is needed to fully understand these properties and their implications for therapeutic use.

常见问题

Basic Research Questions

Q. What experimental methods are recommended for detecting free radicals generated during 2-chloroaniline oxidation?

To study free radical formation during enzymatic oxidation of this compound, electron spin resonance (ESR) spectroscopy with spin-trapping agents like methyl nitropropane (MNP) is widely used. The reaction mixture (this compound, HRP enzyme, H₂O₂, and MNP) is prepared in Chelex-100-treated phosphate buffer to minimize metal interference. ESR parameters must be optimized to resolve weak signals, and spectral simulations (e.g., using hyperfine splitting constants) are critical for accurate interpretation .

Q. How can this compound be quantified in environmental samples given its adsorption tendency in GC columns?

Direct gas chromatography (GC) analysis of this compound is challenging due to column adsorption. Derivatization methods, such as acylation or silylation, improve volatility and reduce decomposition. For aqueous samples, advanced oxidation processes (e.g., ozonation, UV/γ-radiation) coupled with HPLC-UV or LC-MS/MS are preferred for degradation studies. Validation should include spike-recovery tests and calibration against certified reference materials .

Q. What thermodynamic parameters are essential for predicting this compound’s reactivity in synthesis?

Key thermodynamic properties include:

- Standard molar enthalpy of formation (ΔfH° gas) : 53.4 ± 3.1 kJ·mol⁻¹ (measured via combustion calorimetry).

- Enthalpy of vaporization (ΔvapH) : Determined using Calvet sublimation techniques.

These values are critical for modeling reaction energetics, such as hydrogenation or polymerization, and validate computational methods (e.g., DFT for N-H bond dissociation energies) .

Advanced Research Questions

Q. How can conflicting in vivo/in vitro genotoxicity data for this compound metabolites be resolved?

Discrepancies in genotoxicity assays (e.g., micronucleus formation in rats vs. mice) require rigorous study design:

- Dose-response analysis : Test multiple concentrations across species.

- Metabolic profiling : Compare hepatic S9 fractions or use transgenic cell lines expressing human CYP450 enzymes.

- Endpoint harmonization : Combine micronucleus assays with comet assays to detect DNA strand breaks.

Negative results in bacterial assays (e.g., S. typhimurium) may reflect metabolic differences, necessitating mammalian cell models (e.g., mouse lymphoma TK⁺/⁻ assay) .

Q. What catalytic systems optimize the selective hydrogenation of 2-chloronitrobenzene to this compound?

Bimetallic Pd-Au nanoparticles on SiO₂ or Al₂O₃ supports enhance selectivity and reaction rates. Pd-rich surfaces favor nitro-group reduction while suppressing dehalogenation. Key parameters:

- Metal ratio : Pd:Au = 3:1 by weight.

- Reaction conditions : 50–80°C, H₂ pressure (1–3 bar), and ethanol/water solvent.

In situ XAFS and TEM monitor structural stability during catalysis .

Q. How do poly(this compound) nanocomposites improve Hg(II) adsorption in wastewater?

Grafting poly(this compound) onto styrene-acrylamide copolymers increases active sites (–NH₂, –Cl) and surface area. Methodological steps:

- Synthesis : Oxidative polymerization with APS in THF/water (1:1.5 v/v) at 5°C.

- Characterization : FTIR (amine/cl– stretching), SEM (morphology), BET (surface area >200 m²/g).

- Adsorption modeling : Freundlich isotherm (heterogeneous surfaces) and pseudo-second-order kinetics (chemisorption dominance). Efficiency exceeds 99% at 0.2 g adsorbent dose .

Q. What spectroscopic techniques differentiate poly(this compound) oxidation states in nanocomposites?

UV-Vis spectroscopy in solvents like H₂SO₄, DMF, or NMP reveals protonation-dependent transitions:

- Fully reduced (leucoemeraldine) : λmax ~330 nm.

- Partially oxidized (emeraldine) : λmax ~430 nm and ~800 nm.

- Fully oxidized (pernigraniline) : λmax ~530 nm.

XRD and TGA further assess crystallinity (amorphous SiO₂ distortion) and thermal stability (>300°C) .

Q. How does this compound’s structure influence its carcinogenic potential compared to analogs like MBOCA?

Structure-activity relationship (SAR) studies highlight:

- Chlorine position : Ortho-substitution (2-chloro) increases electrophilicity and DNA adduct formation vs. para-substitution.

- Methylene bridging (MBOCA) : Enhances cross-linking and bladder carcinogenicity (IARC Group 1).

Mechanistic assays (³²P-postlabeling for DNA adducts, Comet assay) quantify genotoxicity in target tissues .

属性

IUPAC Name |

2-chloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN/c7-5-3-1-2-4-6(5)8/h1-4H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKCRQHGQIJBRMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN, Array | |

| Record name | O-CHLOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19978 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0129 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

98038-21-2, 137-04-2 (hydrochloride) | |

| Record name | Poly(2-chloroaniline) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98038-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2021810 | |

| Record name | 2-Chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

O-chloroaniline is a clear amber liquid with an amine odor. Occurs in both alpha and beta forms. (NTP, 1992), Clear amber liquid with an amine odor; [CAMEO], COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR. TURNS DARK ON EXPOSURE TO AIR. | |

| Record name | O-CHLOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19978 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Chloroaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1027 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-CHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0129 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

406 to 410 °F at 760 mmHg (NTP, 1992), 208.8 °C, 209 °C | |

| Record name | O-CHLOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19978 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2045 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-CHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0129 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

208 °F (NTP, 1992), 103 °C, 103 °C (closed cup), 108 °C | |

| Record name | O-CHLOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19978 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Chloroaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1027 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-CHLOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2045 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-CHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0129 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Soluble in acid and in most organic solvents., Miscible in alcohol and ether, Soluble in alcohol, ether, benzene, and acetone., In water, 8165 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 0.5 | |

| Record name | O-CHLOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19978 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2045 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-CHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0129 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.213 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.2114 at 22 °C/4 °C, 1.213 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 | |

| Record name | O-CHLOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19978 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2045 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-CHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0129 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

4.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 4.41 | |

| Record name | O-CHLOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19978 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0129 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 115.3 °F ; 5 mmHg at 162.1 °F; 760 mmHg at 407.8 °F (NTP, 1992), 0.2 [mmHg], 0.204 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 50 | |

| Record name | O-CHLOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19978 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Chloroaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1027 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-CHLOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2045 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-CHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0129 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Amber liquid, Water-white to tan liquid, Colorless liquid | |

CAS No. |

95-51-2 | |

| Record name | O-CHLOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19978 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Chloroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-CHLOROANILINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6183 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.207 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLOROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G14I494T2F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-CHLOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2045 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-CHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0129 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

28.5 °F (NTP, 1992), -14 °C, -2 °C | |

| Record name | O-CHLOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19978 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2045 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-CHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0129 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。